N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide
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Overview
Description
N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenylamine with 4-methoxybenzoyl chloride to form an amide intermediate. This intermediate is then subjected to cyclization with a suitable reagent, such as a pyrrolidine derivative, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-(4-methoxyphenyl)acetamide
- N-(3,5-dimethylphenyl)-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its specific combination of aromatic and heterocyclic elements, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-14(2)10-16(9-13)21-20(24)15-11-19(23)22(12-15)17-4-6-18(25-3)7-5-17/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
InChI Key |
HBSZZXCMJWISBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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